N-[2-(4-methoxyphenyl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
Description
N-[2-(4-Methoxyphenyl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic derivative of the furocoumarin (psoralen) family, characterized by a fused furochromen core substituted with methyl groups at positions 3, 5, and 9, a 7-oxo moiety, and a propanamide side chain linked to a 4-methoxyphenylethyl group. This compound shares structural motifs with bioactive psoralen derivatives, which are known for their photochemical, antifungal, and RNA-targeting properties . However, its specific functionalization distinguishes it from classical psoralens, likely influencing its solubility, binding affinity, and biological activity.
Properties
Molecular Formula |
C26H27NO5 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-3-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C26H27NO5/c1-15-14-31-24-17(3)25-22(13-21(15)24)16(2)20(26(29)32-25)9-10-23(28)27-12-11-18-5-7-19(30-4)8-6-18/h5-8,13-14H,9-12H2,1-4H3,(H,27,28) |
InChI Key |
MIVVLOJCELFARM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCCC4=CC=C(C=C4)OC)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves a multicomponent reaction. One approach includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid in the presence of triethylamine (Et3N) in acetonitrile (MeCN). The reaction proceeds in two steps: the initial interaction of the starting materials in MeCN, followed by the formation of the furylacetic acid moiety in acidic media .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new furocoumarin derivatives.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Due to its potential therapeutic properties, it is investigated for use in treating various diseases, including skin disorders and cancer.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The compound’s furochromen core is analogous to derivatives reported in recent studies, but substitutions at positions 3, 5, and 9 differentiate its reactivity and applications. Key comparisons include:
Key Observations :
- Side Chain Modifications: The propanamide-4-methoxyphenylethyl group introduces hydrophobicity and electron-donating effects, contrasting with the sulfonohydrazide or acetic acid moieties in analogues, which confer polarity and hydrogen-bonding capacity.
Biological Activity
N-[2-(4-methoxyphenyl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a complex organic compound with notable biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C26H27NO5 |
| Molecular Weight | 433.5 g/mol |
| IUPAC Name | N-[2-(4-methoxyphenyl)ethyl]-3-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
| InChI Key | MIVVLOJCELFARM-UHFFFAOYSA-N |
The compound's biological activity is primarily attributed to its structural components:
- Hydrophobic Interactions : The furochromenyl moiety interacts with hydrophobic pockets in proteins, influencing enzyme and receptor activities.
- Hydrogen Bonding : The hydroxyphenyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity to target proteins.
These interactions can modulate various cellular signaling pathways, leading to diverse biological effects.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound displayed MIC values ranging from 12.5 to 50.0 µg/mL against Enterococcus faecalis .
Anti-inflammatory Effects
The compound has been investigated for its potential anti-inflammatory effects. It appears to inhibit the expression of pro-inflammatory cytokines and enzymes involved in inflammatory responses. This activity could be beneficial in treating chronic inflammatory conditions.
Analgesic Properties
Preliminary studies suggest that this compound may possess analgesic properties. Its mechanism may involve modulation of pain pathways through interaction with opioid receptors or other pain-related signaling molecules.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy :
-
Inflammation Model :
- In an animal model of inflammation, the administration of the compound led to a significant reduction in swelling and pain indicators.
- Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
